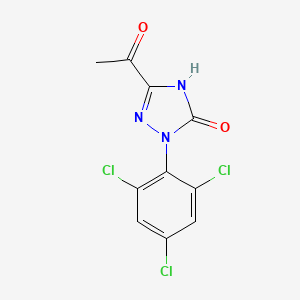
5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by the presence of an acetyl group, a trichlorophenyl group, and a triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Trichlorophenyl Group: The trichlorophenyl group can be introduced through a substitution reaction using 2,4,6-trichlorophenyl halides.
Acetylation: The final step involves the acetylation of the triazole ring using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes can be employed.
Catalysts and Solvents: The use of catalysts and solvents can optimize reaction conditions and improve yields.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The trichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Applications De Recherche Scientifique
5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways, leading to its observed effects. For example, it could inhibit enzyme activity or disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Acetyl-2-phenyl-1H-1,2,4-triazol-3(2H)-one: Lacks the trichlorophenyl group but has similar structural features.
2-(2,4,6-Trichlorophenyl)-1H-1,2,4-triazole: Lacks the acetyl group but contains the trichlorophenyl and triazole moieties.
Uniqueness
5-Acetyl-2-(2,4,6-trichlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the combination of its acetyl, trichlorophenyl, and triazole groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H6Cl3N3O2 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
5-acetyl-2-(2,4,6-trichlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H6Cl3N3O2/c1-4(17)9-14-10(18)16(15-9)8-6(12)2-5(11)3-7(8)13/h2-3H,1H3,(H,14,15,18) |
Clé InChI |
GFWRLBNNBRRZSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethynyl-6-azaspiro[2.5]octane hydrochloride](/img/structure/B12991437.png)
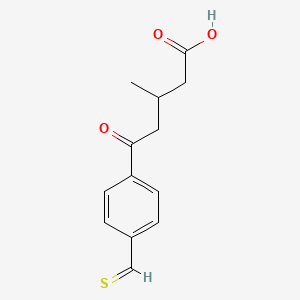

![3-(Cyclopropylmethylene)-8-azabicyclo[3.2.1]octane](/img/structure/B12991461.png)
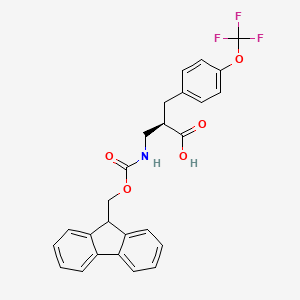
![4-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B12991465.png)
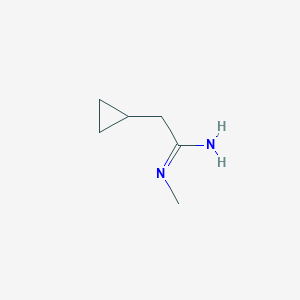
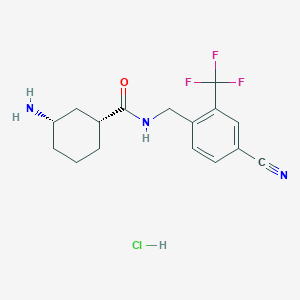
![(R)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12991482.png)
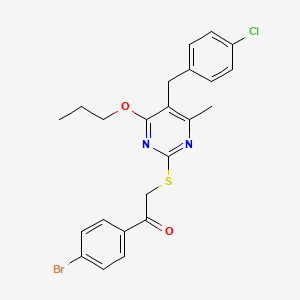
![tert-Butyl 2-hydroxy-9-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B12991494.png)
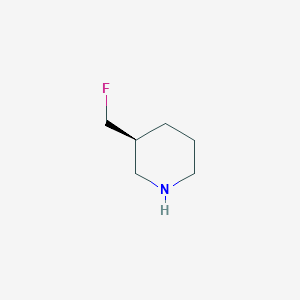
![2-Methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12991509.png)
